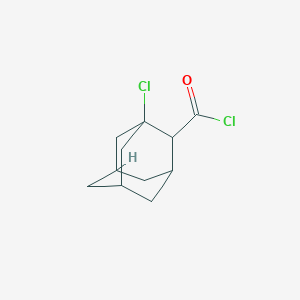

1-Chloroadamantanecarboxylic acid chloride

Description

Historical Context of Adamantane Derivatives

The development of adamantane chemistry represents one of the most remarkable achievements in synthetic organic chemistry, with origins tracing back to early theoretical predictions and subsequent experimental validation. The conceptual foundation for adamantane was established in 1924 when H. Decker suggested the existence of a hydrocarbon with the molecular formula Carbon₁₀Hydrogen₁₆, which he termed "decaterpene". This prescient theoretical proposal was based on the recognition that such a structure would possess the same spatial arrangement of carbon atoms as found in diamond crystal lattice, leading to the eventual name "adamantane" derived from the Greek "adamantinos" meaning relating to steel or diamond.

The practical synthesis of adamantane proved to be a formidable challenge that occupied researchers for several decades. The first attempted laboratory synthesis was undertaken in 1924 by German chemist Hans Meerwein, who employed a reaction between formaldehyde and diethyl malonate in the presence of piperidine. Although this approach did not yield adamantane directly, it produced a crucial intermediate compound later known as Meerwein's ester, which became instrumental in subsequent synthetic efforts. The breakthrough in adamantane synthesis finally came in 1941 when Vladimir Prelog successfully synthesized adamantane from Meerwein's ester, albeit with an impractically low yield of 0.16% through a complex five-stage process.

The field of adamantane chemistry experienced a revolutionary transformation in 1957 through the work of Paul von Ragué Schleyer, who discovered a much more efficient synthetic route involving Lewis acid-promoted rearrangement of tetrahydrodicyclopentadiene. This groundbreaking isomerization approach achieved yields of 20-40%, making adamantane readily accessible for chemical research and pharmaceutical development. The mechanism of this transformation involves a complex series of cationic 1,2 bond migrations and hydride shifts, proceeding under thermodynamic control due to the exceptional stability of adamantane relative to its precursors.

The medicinal chemistry applications of adamantane derivatives emerged prominently in the 1960s with the discovery of antiviral properties in simple amine derivatives. The first significant pharmaceutical application occurred in 1963 when 1-aminoadamantane hydrochloride, known as amantadine, demonstrated potent anti-influenza A activity in clinical trials. This discovery launched an extensive investigation into the biological properties of adamantane derivatives, leading to the development of various therapeutic agents including memantine for Alzheimer's disease treatment and rimantadine as an additional antiviral compound.

Structural Classification of 1-Chloroadamantanecarboxylic Acid Chloride

This compound belongs to the class of bifunctional adamantane derivatives, characterized by the presence of two distinct reactive functional groups attached to the rigid adamantane framework. The compound can be systematically classified within the broader category of halogenated adamantane derivatives, specifically those bearing both halogen substituents and carboxylic acid derivatives. This dual functionality places the compound in a unique position within adamantane chemistry, as it combines the electron-withdrawing effects of halogen substitution with the high reactivity of acid chloride functionality.

The structural foundation of this compound is the adamantane cage, which consists of four interconnected cyclohexane rings arranged in a three-dimensional tetrahedral geometry. This cage structure exhibits Tetrahedral symmetry and represents the smallest member of the diamondoid family. The carbon-carbon bond lengths in the adamantane framework are 1.54 Ångstroms, virtually identical to those found in diamond crystal structure. The carbon-hydrogen distances measure 1.112 Ångstroms, and the molecule maintains exceptional rigidity with minimal conformational flexibility.

The chloro substitution at the 1-position of adamantane introduces an electronegative halogen atom that significantly influences the electronic properties of the molecule. The presence of chlorine at this tertiary carbon position affects both the stability and reactivity of the adamantane framework. Related compounds such as 1-chloroadamantane exhibit enhanced chemical reactivity compared to the parent hydrocarbon, with the chlorine substituent serving as both an electron-withdrawing group and a potential leaving group in substitution reactions.

The carboxylic acid chloride functionality represents one of the most reactive functional groups in organic chemistry, characterized by the presence of a carbonyl group directly bonded to a chlorine atom. This functional group exhibits exceptional electrophilic character due to the combined electron-withdrawing effects of both the carbonyl oxygen and the chlorine substituent. The acid chloride group is readily hydrolyzed by water and reacts vigorously with nucleophiles, making it an important synthetic intermediate for the preparation of various derivatives including amides, esters, and other carboxylic acid derivatives.

Nomenclature and Chemical Identity Parameters

The systematic nomenclature of this compound follows the established International Union of Pure and Applied Chemistry guidelines for naming complex polycyclic compounds with multiple functional groups. The base name "adamantane" is retained as the core structural descriptor, with positional numbering following the standard adamantane numbering system. In this system, the four equivalent tertiary carbon positions are designated as positions 1, 3, 5, and 7, while the six equivalent secondary carbon positions are numbered 2, 4, 6, 8, 9, and 10.

According to systematic nomenclature rules, adamantane is formally named tricyclo[3.3.1.1³,⁷]decane, reflecting its tricyclic structure with specific bridging patterns. However, the International Union of Pure and Applied Chemistry specifically recommends using the trivial name "adamantane" due to its widespread acceptance and clarity. For the chloro-substituted acid chloride derivative, the systematic name would incorporate both functional group designations with appropriate positional indicators.

The molecular formula for this compound would be Carbon₁₁Hydrogen₁₄Chlorine₂Oxygen, reflecting the addition of a carboxylic acid chloride group (Carbon₁Hydrogen₁Chlorine₁Oxygen₁) to the 1-chloroadamantane framework (Carbon₁₀Hydrogen₁₅Chlorine₁). This molecular composition indicates the presence of two chlorine atoms: one as a substituent on the adamantane cage and another as part of the acid chloride functional group.

The structural relationship to known compounds can be established through comparison with documented adamantane derivatives. 1-Adamantanecarboxylic acid chloride (tricyclo[3.3.1.1³,⁷]decane-1-carbonyl chloride) has been extensively characterized with Chemical Abstracts Service number 2094-72-6 and molecular formula Carbon₁₁Hydrogen₁₅Chlorine₁Oxygen₁. This compound serves as a structural analog lacking the additional chloro substitution on the adamantane framework. Similarly, 1-chloroadamantane (Chemical Abstracts Service number 935-56-8) with molecular formula Carbon₁₀Hydrogen₁₅Chlorine₁ represents the chloro-substituted adamantane without the acid chloride functionality.

| Compound Parameter | Value/Description |

|---|---|

| Base Structure | Adamantane (tricyclo[3.3.1.1³,⁷]decane) |

| Chloro Substitution Position | 1-position (tertiary carbon) |

| Acid Chloride Position | 1-position (same carbon as chloro group) |

| Molecular Formula | C₁₁H₁₄Cl₂O |

| Functional Groups | Chloro substituent, acid chloride |

| Symmetry | Reduced from Td (parent adamantane) |

| Related Compounds | 1-Adamantanecarboxylic acid chloride, 1-Chloroadamantane |

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its unique combination of structural features and functional group reactivity, positioning it as both a valuable synthetic intermediate and a model compound for understanding the behavior of multifunctional adamantane derivatives. The compound represents an important example of how the rigid adamantane framework can be functionalized to create molecules with enhanced chemical reactivity while maintaining the distinctive three-dimensional architecture that characterizes diamondoid structures.

From a synthetic perspective, the acid chloride functionality provides exceptional versatility for chemical transformation. Acid chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution reactions with a wide range of nucleophiles. The presence of this functionality on the adamantane framework enables the preparation of various adamantane-containing compounds including amides, esters, and other derivatives that would be difficult to access through alternative synthetic routes. The high reactivity of the acid chloride group allows for efficient coupling reactions under mild conditions, preserving the integrity of the adamantane cage structure.

The chloro substitution on the adamantane framework adds another dimension of chemical utility to the molecule. Halogen substituents on adamantane can serve as leaving groups in substitution reactions, enabling further functionalization of the cage structure. Additionally, the electron-withdrawing nature of the chlorine atom influences the electronic properties of both the adamantane framework and the acid chloride group, potentially modifying reaction rates and selectivity patterns compared to the non-halogenated analog.

The compound's significance extends to its potential role in medicinal chemistry research, where adamantane derivatives have demonstrated remarkable biological activity across diverse therapeutic areas. The structural features present in this compound provide multiple sites for molecular modification, enabling the systematic exploration of structure-activity relationships. The acid chloride functionality offers a convenient handle for the attachment of various pharmacophoric groups, while the chloro substitution provides additional opportunities for fine-tuning molecular properties such as lipophilicity and metabolic stability.

In the broader context of diamondoid chemistry, this compound contributes to our understanding of how functional group installation affects the fundamental properties of cage-like structures. The adamantane framework serves as an excellent model system for studying the effects of substitution patterns on molecular stability, reactivity, and three-dimensional structure. Research findings from studies of such compounds provide valuable insights that can be applied to the design and synthesis of more complex diamondoid derivatives with tailored properties for specific applications.

The compound also holds significance in the field of materials science, where adamantane derivatives are increasingly recognized for their potential applications in advanced materials development. The exceptional thermal stability and unique mechanical properties of the adamantane framework, combined with the reactive functionality present in the acid chloride and chloro groups, create opportunities for incorporation into polymer networks and other advanced material architectures. The rigid, three-dimensional structure of adamantane derivatives can impart unique properties to materials, including enhanced thermal stability, mechanical strength, and dimensional stability.

Properties

IUPAC Name |

1-chloroadamantane-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2O/c12-10(14)9-8-2-6-1-7(3-8)5-11(9,13)4-6/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIUJMIBZLBIPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Conversion of 1-Adamantanecarboxylic Acid to Acid Chloride Using Oxalyl Chloride

- The most straightforward and widely used method involves treating 1-adamantanecarboxylic acid with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF).

- The reaction is typically carried out in an inert solvent such as dichloromethane at ambient temperature.

- The acid chloride is obtained after stirring for an extended period (e.g., 18 hours), followed by removal of volatiles under vacuum.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 1-Adamantanecarboxylic acid (1.6 g, 8.2 mmol) | Dissolved in 20 mL dichloromethane |

| 2 | Oxalyl chloride (2.1 mL, 24.7 mmol) | Added dropwise with 2 drops of DMF as catalyst |

| 3 | Stirring at ambient temperature | For 18 hours |

| 4 | Concentration in vacuo and hard vacuum | To remove residual reagents and solvents |

| 5 | Product isolation | Obtained as an oil, typically quantitative yield |

$$

\text{1-Adamantanecarboxylic acid} + \text{(COCl)}2 \xrightarrow[\text{DMF}]{\text{CH}2\text{Cl}2, \text{rt}} \text{1-Chloroadamantanecarboxylic acid chloride} + \text{CO} + \text{CO}2 + \text{HCl}

$$

- The reaction generally proceeds with high yield (close to quantitative).

- DMF acts as a catalyst by forming a reactive Vilsmeier intermediate that activates oxalyl chloride.

- The procedure is mild and avoids harsh conditions, making it suitable for sensitive substrates.

Catalytic Chlorination of 1-Adamantanols Using Chloroform and Metal Catalysts

- An alternative approach involves catalytic chlorination of 1-adamantanols (precursors of 1-adamantanecarboxylic acid derivatives) using chloroform as the chlorinating agent.

- The reaction employs a catalytic system composed of iron and titanium metals in various forms (powder, shavings, plates), often combined with polymeric rubbers such as polybutadiene or polyisoprene.

- The molar ratio of iron to titanium is optimized between 1:0.1 to 1:10, with 1:1 preferred.

| Parameter | Details |

|---|---|

| Chlorinating agent | Chloroform (CHCl3) |

| Catalyst system | Fe and Ti metals with rubber polymers |

| Molar ratio [Fe]:[Ti] | 1:0.1–10, preferably 1:1 |

| Reaction conditions | Catalytic chlorination at moderate temperatures |

| Substrate | 1-Adamantanols (e.g., 8,9-dehydroadamantanol-2) |

| Yield | Approximately 65% for related chlorinated adamantanes |

- The catalytic metals facilitate homolytic cleavage of chloroform to generate chlorine radicals.

- These radicals selectively chlorinate the adamantanol substrate at the 1-position.

- The presence of polymeric rubbers enhances catalyst stability and activity.

- Though selective, the method has limited practical use due to complexity and catalyst handling.

- The reaction is more suited for chlorination of adamantanols rather than direct acid chloride formation.

Summary Table of Preparation Methods

| Method | Reagents & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Oxalyl chloride with DMF in CH2Cl2 | Oxalyl chloride, DMF catalyst | Room temp, 18 h | ~100 | Simple, high yield, widely used |

| Catalytic chlorination of adamantanols | Chloroform, Fe/Ti metals, rubber polymers | Moderate temp, catalytic system | ~65 | Selective chlorination, complex catalyst |

| Radical decarboxylation (indirect context) | Acid chloride, sodium thiohydroxamate salt | Photochemical, inert atmosphere | N/A | Useful for radical transformations |

Chemical Reactions Analysis

Types of Reactions

1-Chloroadamantanecarboxylic acid chloride undergoes various chemical reactions, including:

Nucleophilic substitution: This compound reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it can hydrolyze to form 1-Chloroadamantanecarboxylic acid.

Reduction: It can be reduced to form 1-Chloroadamantanecarboxylic acid or other derivatives under specific conditions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alcohols, and water. The reactions typically occur under mild to moderate temperatures.

Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Amides and esters: Formed through nucleophilic substitution reactions.

1-Chloroadamantanecarboxylic acid: Formed through hydrolysis or reduction reactions.

Scientific Research Applications

1-Chloroadamantanecarboxylic acid chloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloroadamantanecarboxylic acid chloride involves its reactivity as an acyl chloride. It readily undergoes nucleophilic acyl substitution reactions, where the chloride group is replaced by a nucleophile. This reactivity is exploited in various chemical transformations to synthesize a wide range of derivatives .

Comparison with Similar Compounds

1-Chlorocyclohexanecarboxylic Acid Chloride

- Molecular Formula : C₇H₁₀Cl₂O (vs. C₁₁H₁₅ClO for the adamantane analog).

- Structure : Features a cyclohexane ring with chlorine and acid chloride groups at the 1-position.

- Reactivity : The flexible cyclohexane ring reduces steric hindrance, enabling faster nucleophilic acyl substitution compared to the adamantane derivative. This makes it more reactive toward amines and alcohols in esterification/amidation reactions .

- Applications : Commonly used in synthesizing cyclohexane-based agrochemicals and polymers.

Cyclopentanecarbonyl Chloride

- Molecular Formula : C₆H₇ClO.

- Structure : A smaller cyclopentane ring with an acid chloride group.

- Reactivity : Higher ring strain in cyclopentane increases electrophilicity at the carbonyl carbon, enhancing reactivity in acylation reactions. However, its lower thermal stability (compared to adamantane derivatives) limits high-temperature applications .

1-Chloroadamantane

- Molecular Formula : C₁₀H₁₅Cl.

- Structure : Lacks the acid chloride group but retains the adamantane core with a chlorine substituent.

- Reactivity : Primarily undergoes substitution or elimination reactions due to the absence of the electrophilic carbonyl group. Used as a building block in drug design (e.g., antiviral agents) .

Physicochemical Properties and Stability

| Property | 1-Chloroadamantanecarboxylic Acid Chloride | 1-Chlorocyclohexanecarboxylic Acid Chloride | Cyclopentanecarbonyl Chloride |

|---|---|---|---|

| Molecular Weight (g/mol) | 198.68 | 177.06 | 130.58 |

| Boiling Point (°C) | Not reported | ~180–200 (estimated) | ~150–160 (estimated) |

| Thermal Stability | High (adamantane rigidity) | Moderate | Low (ring strain) |

| Steric Hindrance | Significant | Moderate | Minimal |

Key Observations :

- The adamantane derivative’s rigid structure reduces reactivity in sterically demanding reactions but enhances stability under harsh conditions.

- Cyclohexane and cyclopentane analogs exhibit higher reactivity due to reduced steric bulk and increased electrophilicity .

Biological Activity

1-Chloroadamantanecarboxylic acid chloride is a derivative of adamantane, a compound known for its unique cage-like structure and varied biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorinated adamantane framework, which contributes to its biological properties. The general formula for this compound is C₁₁H₁₅ClO₂, with a molecular weight of approximately 216.7 g/mol. The presence of the carboxylic acid chloride functional group enhances its reactivity, making it suitable for various synthetic applications.

Antimicrobial Properties

Research indicates that adamantane derivatives exhibit significant antimicrobial activity. A study highlighted that compounds with an adamantyl moiety demonstrated antibacterial and antifungal effects. Specifically, this compound has shown promise against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans .

Neuroprotective Effects

Adamantane derivatives are also noted for their neuroprotective properties. Compounds such as amantadine have been used in the treatment of neurodegenerative diseases like Parkinson's disease due to their ability to modulate neurotransmitter release and protect neuronal cells from apoptosis . The neuroprotective mechanism is believed to involve the modulation of NMDA receptors and enhancement of dopaminergic signaling.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, potentially disrupting membrane integrity in microbial cells.

- Receptor Modulation : Similar to other adamantane derivatives, it may interact with neurotransmitter receptors, influencing synaptic transmission.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the critical safety considerations when synthesizing 1-chloroadamantanecarboxylic acid chloride in the laboratory?

- Methodological Answer : Handling chlorinated adamantane derivatives requires strict adherence to safety protocols. Use fume hoods to avoid inhalation of volatile vapors, wear nitrile gloves, and employ chemical-resistant aprons. In case of skin contact, wash immediately with soap and water and seek medical attention . Reactivity with moisture necessitates anhydrous conditions; store the compound under inert gas (e.g., argon) in sealed containers . Toxicity data for structurally similar compounds (e.g., 1-cyanocyclopentanecarboxylic acid) indicate acute hazards, so conduct a risk assessment before experimental work .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. The adamantane core produces distinct NMR signals between 25–45 ppm for bridgehead carbons, while the carbonyl chloride group appears near 170 ppm in spectra. Infrared (IR) spectroscopy can confirm the C=O stretch (~1800 cm) and C-Cl bond (~750 cm). Mass spectrometry (MS) should show a molecular ion peak matching the molecular weight (212.716 g/mol for the methyl analog, adjusted for chlorine substitution) .

Q. How can researchers mitigate hydrolysis of this compound during reactions?

- Methodological Answer : Hydrolysis of acid chlorides is a common challenge. Use rigorously dried solvents (e.g., THF, DCM) and maintain an inert atmosphere (N/Ar). Pre-activate molecular sieves (3Å) to scavenge residual moisture. For reactions requiring aqueous workup, quench excess reagent with dry ice or controlled addition of cold alcohol before extraction .

Advanced Research Questions

Q. How can contradictory results in the reactivity of this compound with nucleophiles be resolved?

- Methodological Answer : Discrepancies may arise from steric hindrance of the adamantane framework or solvent effects. Design controlled experiments varying solvent polarity (e.g., DMF vs. toluene) and temperature. Use kinetic studies (e.g., pseudo-first-order conditions) to compare reaction rates. Computational modeling (DFT) can predict transition states and identify steric or electronic barriers . For example, a study on presenteeism in social sciences used cross-lagged models to isolate temporal effects; analogous approaches can isolate variables in reactivity studies .

Q. What strategies are effective for analyzing ecological impacts of this compound derivatives?

- Methodological Answer : Conduct biodegradation assays (e.g., OECD 301F) to assess persistence. Use high-performance liquid chromatography (HPLC) to monitor degradation products. Ecotoxicity can be evaluated via Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201). Cross-reference with databases like the Chemical Toxicity Database for structurally related compounds (e.g., cyclopentanecarboxylic acid derivatives) .

Q. How should researchers address inconsistencies in thermodynamic stability data for adamantane-based acid chlorides?

- Methodological Answer : Replicate measurements using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under identical conditions. Validate purity via elemental analysis and chromatography. Apply multivariate statistical analysis (e.g., PCA) to identify outliers or systematic errors. Reference longitudinal invariance testing in social science research (e.g., factorial invariance across time points) to ensure measurement consistency .

Data Analysis & Reporting

Q. What frameworks ensure reproducibility in synthetic studies of this compound?

- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles. Document reaction parameters (e.g., stoichiometry, stirring rate) in machine-readable formats. Use electronic lab notebooks (ELNs) for real-time data capture. For peer review, include raw spectral data (e.g., .JCAMP-DX files) and crystallographic details (if applicable) to avoid errors highlighted in chemical crystallography guidelines .

Q. How can mechanistic studies differentiate between SN1 and SN2 pathways in reactions involving this compound?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies: primary KIE (>1) supports SN2, while secondary KIE suggests SN1. Solvent effects (polar aprotic vs. polar protic) and steric maps (e.g., using Corey-Pauling-Koltun models) can further distinguish mechanisms. Cross-reference with studies on chloroacetic acid derivatives, where steric bulk often favors SN1 due to hindered backside attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.